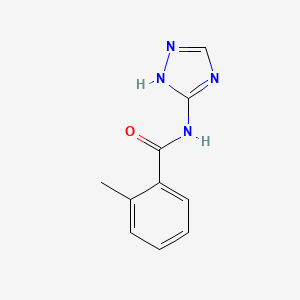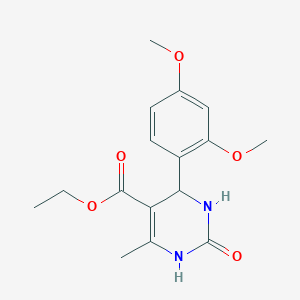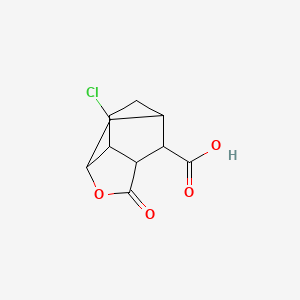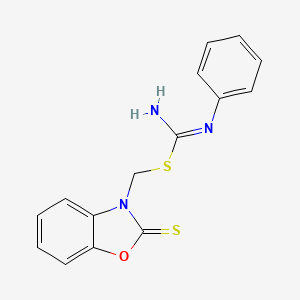![molecular formula C23H21BrN2O2S B11109809 N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-bromobenzyl)sulfanyl]acetohydrazide](/img/structure/B11109809.png)
N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-2-[(2-bromobenzyl)sulfanyl]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of benzyloxy and bromophenyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
The synthesis of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the benzyloxy and bromophenyl precursors, followed by their condensation with acetohydrazide under specific reaction conditions. Industrial production methods may involve optimized reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE can be compared with other similar compounds, such as:
N’-{(E)-[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{[1-(4-CHLOROBENZYL)-1H-BENZIMIDAZOL-2-YL]SULFANYL}ACETOHYDRAZIDE: This compound has a similar structural framework but differs in the presence of a chlorobenzyl group instead of a bromophenyl group.
N’-{(E)-[3-(BENZYLOXY)PHENYL]METHYLIDENE}-2-{[5-(4-TERT-BUTYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE: This compound features a tert-butylphenyl group, which imparts different chemical properties.
These comparisons highlight the uniqueness of N’-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ACETOHYDRAZIDE in terms of its structural and functional attributes.
Properties
Molecular Formula |
C23H21BrN2O2S |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[(2-bromophenyl)methylsulfanyl]-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H21BrN2O2S/c24-21-12-6-4-11-20(21)16-29-17-23(27)26-25-14-19-10-5-7-13-22(19)28-15-18-8-2-1-3-9-18/h1-14H,15-17H2,(H,26,27)/b25-14+ |
InChI Key |
BGCCXVOCXDIGKS-AFUMVMLFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=N/NC(=O)CSCC3=CC=CC=C3Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=NNC(=O)CSCC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorobenzyl)-1-(4-oxo-7-(m-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B11109732.png)


![4-(decyloxy)-N'-[(E)-(4-phenyl-1H-1,2,3-triazol-5-yl)methylidene]benzohydrazide](/img/structure/B11109748.png)
![4-bromo-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11109750.png)

![N'-[(4-bromophenyl)carbonyl]-2-oxo-8-(prop-2-en-1-yl)-2H-chromene-3-carbohydrazide](/img/structure/B11109756.png)

![N-[1-(4-fluorophenyl)ethyl]-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B11109771.png)
acetyl}hydrazinylidene)-N-(3-methylphenyl)butanamide](/img/structure/B11109781.png)
![2-[9-Benzyl-4-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol](/img/structure/B11109785.png)
![4-Cyclohexyl-N-dibenzo[B,D]furan-3-ylbenzamide](/img/structure/B11109798.png)
![2-(2-bromo-4-chlorophenoxy)-N'-[(1E)-1-(4-tert-butylphenyl)ethylidene]acetohydrazide](/img/structure/B11109806.png)
![N'-[(1E)-butylidene]-2,4-dichlorobenzohydrazide](/img/structure/B11109808.png)
